3-Chloro-4-(2-acetoxyethoxy)benzaldehyde
Description
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde (CAS: 854107-57-6) is a halogenated benzaldehyde derivative featuring a chloro substituent at the 3-position and a 2-acetoxyethoxy group at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₁ClO₄, with a molecular weight of 254.66 g/mol. Its structure combines an aldehyde functional group with ester and ether linkages, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds or pharmaceutical precursors . The acetoxyethoxy group introduces hydrolytic sensitivity under acidic or basic conditions, which influences its reactivity in downstream applications.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-(2-chloro-4-formylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-8(14)15-4-5-16-11-3-2-9(7-13)6-10(11)12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
SDIQJZOGVFKNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde as the starting material.
Etherification: The hydroxy group is etherified using ethylene oxide under basic conditions to form 3-chloro-4-(2-hydroxyethoxy)benzaldehyde.
Acetylation: The hydroxyl group in the intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-Chloro-4-(2-acetoxy-ethoxy)benzoic acid.
Reduction: 3-Chloro-4-(2-acetoxy-ethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-(2-acetoxy-ethoxy)benzaldehyde.
Scientific Research Applications
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its functional groups that can be modified to enhance biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Chloro Group: The chloro group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.
Acetoxy-Ethoxy Group: This group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.
Comparison with Similar Compounds
Key Observations :
- Polarity: The 2-acetoxyethoxy group in the target compound enhances polarity compared to non-esterified analogues (e.g., cyclopropylmethoxy or trifluoromethoxy derivatives), influencing solubility in polar solvents like ethanol or DMF .
- Stability : The acetoxyethoxy group is prone to hydrolysis under basic conditions, unlike the stable trifluoromethoxy or morpholinyl ethoxy groups .
Reactivity Trends :
- The aldehyde group in all analogues participates in condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or heterocycles .
- The acetoxyethoxy group’s ester functionality allows for selective deprotection to generate hydroxylated intermediates, a feature absent in analogues with non-ester substituents .
Chromatographic Behavior
- Benzaldehyde derivatives with polar substituents (e.g., acetoxyethoxy) exhibit higher retention on reversed-phase HPLC columns (e.g., ODS) due to increased hydrophilicity. In contrast, trifluoromethoxy derivatives show lower retention owing to the hydrophobic -CF₃ group .
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